molecular formula C50H66O2 B14080250 (1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol

(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol

Cat. No.: B14080250
M. Wt: 699.1 g/mol
InChI Key: DQHUFASTYWHBGA-UHFFFAOYSA-N
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Description

(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process often starts with the preparation of the binaphthalene core, followed by the introduction of the isopropyl groups and the hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the binaphthalene core.

    Substitution: The isopropyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Medicine

Industry

Industrially, (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol: A stereoisomer with different biological activity.

    (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-dione: A similar compound with ketone groups instead of hydroxyl groups.

Uniqueness

The uniqueness of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol lies in its specific stereochemistry and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of (1S)-5,5’,6,6’,7,7’,8,8’-octahydro-3,3’-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1’-Binaphthalene]-2,2’-diol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C50H66O2

Molecular Weight

699.1 g/mol

IUPAC Name

1-[2-hydroxy-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[2,4,6-tri(propan-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C50H66O2/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47(49(43)51)48-38-20-16-14-18-34(38)22-44(50(48)52)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32,51-52H,13-20H2,1-12H3

InChI Key

DQHUFASTYWHBGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C)O)C(C)C

Origin of Product

United States

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